ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate
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Overview
Description
Ethyl 3-(4-methoxyphenyl)-5-(4-methyl-3-nitrobenzamido)-4-oxo-3H,4H-thieno[3,4-d]pyridazine-1-carboxylate is a useful research compound. Its molecular formula is C24H20N4O7S and its molecular weight is 508.51. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Properties
Research on related compounds has demonstrated innovative synthesis methods and chemical reactions that yield complex heterocyclic structures. For instance, Scrowston and Shaw (1976) described the synthesis and properties of methyl 3,4-dihydro-4-oxo-1H-2-benzothiopyran-3-carboxylate and related thiopyrano-compounds through Dieckmann cyclisation, underscoring the methodological advancements in synthesizing thiopyrano compounds with potential for further chemical modifications (R. M. Scrowston & D. C. Shaw, 1976).
Antimicrobial Activity
Al-Kamali et al. (2014) explored the synthesis and antibacterial activity of novel thieno[2,3-c]pyridazines using 3-amino-5-phenyl-2-ethoxycarbonylthieno[2,3-c]pyridazine as a starting material. The study highlighted the potential of these compounds in developing new antibacterial agents, showcasing the relevance of ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate derivatives in antimicrobial research (A. S. Al-Kamali, A. Al-Hazmi, M. Alhousami, & Mokhtar A. Al-Masany, 2014).
Cytotoxicity and Anticancer Activity
Studies also delve into the cytotoxicity and potential anticancer activity of synthesized derivatives. Gad et al. (2020) conducted a study on the discovery of new apoptosis-inducing agents for breast cancer based on Ethyl 2-Amino-4,5,6,7-Tetra Hydrobenzo[b]Thiophene-3-Carboxylate, showcasing the compound's utility in synthesizing molecules with significant antiproliferative potential against cancer cell lines (E. Gad, Mohamed S. Nafie, E. Eltamany, Magdy S A G Hammad, A. Barakat, & A. Boraei, 2020).
Mechanism of Action
Mode of Action
It’s known that the compound can undergo one-pot two-step sequential reactions involving arylhydrazines, β-ketone esters, formaldehyde, and styrenes in glycerol . This suggests that it may interact with its targets in a similar manner, leading to changes in their function.
Biochemical Pathways
It’s known to undergo pechmann condensation with resorcinol and 2-methylresorcinol to form 7-hydroxy-4-(4-methoxyphenyl)coumarin and 7-hydroxy-8-methyl-4-(4-methoxyphenyl)coumarin respectively . This suggests that it may affect similar pathways in the body.
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of the compound . .
Properties
IUPAC Name |
ethyl 3-(4-methoxyphenyl)-5-[(4-methyl-3-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O7S/c1-4-35-24(31)20-17-12-36-22(25-21(29)14-6-5-13(2)18(11-14)28(32)33)19(17)23(30)27(26-20)15-7-9-16(34-3)10-8-15/h5-12H,4H2,1-3H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWHFDTWTOYWSFR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NN(C(=O)C2=C(SC=C21)NC(=O)C3=CC(=C(C=C3)C)[N+](=O)[O-])C4=CC=C(C=C4)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O7S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
508.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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